N-(4-bromo-2-chlorophenyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling SAR

N-(4-Bromo-2-chlorophenyl)benzenesulfonamide (CAS 262433-10-3) is a dihalogenated N-phenylbenzenesulfonamide derivative characterized by a 4-bromo-2-chloro substitution pattern on the aniline-derived ring. It belongs to the aryl sulfonamide class, widely employed as synthetic intermediates and pharmacophores in medicinal chemistry and agrochemical research.

Molecular Formula C12H9BrClNO2S
Molecular Weight 346.63 g/mol
Cat. No. B13347599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-chlorophenyl)benzenesulfonamide
Molecular FormulaC12H9BrClNO2S
Molecular Weight346.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C12H9BrClNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
InChIKeyRLLGKFOFSUHVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-chlorophenyl)benzenesulfonamide: Halogenated Sulfonamide Building Block, Physicochemical Profile and Procurement Specifications


N-(4-Bromo-2-chlorophenyl)benzenesulfonamide (CAS 262433-10-3) is a dihalogenated N-phenylbenzenesulfonamide derivative characterized by a 4-bromo-2-chloro substitution pattern on the aniline-derived ring. It belongs to the aryl sulfonamide class, widely employed as synthetic intermediates and pharmacophores in medicinal chemistry and agrochemical research . The compound has a molecular formula of C12H9BrClNO2S, a molecular weight of 346.63 g/mol, and a computed XLogP3 of 3.4, indicating moderate lipophilicity suitable for membrane permeation in cellular assays [1]. Commercially, it is available at standard purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for N-(4-Bromo-2-chlorophenyl)benzenesulfonamide: The Criticality of Halogen Regioisomerism and Sulfonamide Core Architecture


In sulfonamide-based research, small structural modifications—such as altering the halogen substitution pattern or the sulfonamide core—can lead to substantial shifts in lipophilicity, electronic distribution, hydrogen-bonding capacity, and target binding. For N-(4-bromo-2-chlorophenyl)benzenesulfonamide, even closely related regioisomers like 4-bromo-N-(2-chlorophenyl)benzenesulfonamide (CAS 6335-29-1) exhibit different computed polar surface areas and LogP values, directly impacting pharmacokinetic behavior and off-target binding profiles . Moreover, replacing the benzenesulfonamide core with a methanesulfonamide group (CAS 902092-99-3) substantially reduces molecular weight and lipophilicity, altering solubility and membrane permeability . Within the carbonic anhydrase inhibitor field, the precise positioning of halogen atoms on the aromatic ring has been shown to determine isoform selectivity, with the 2-chloro/bromo orientation serving as a critical anchor for Zn(II) coordination in the active site [1]. These structure-property relationships demonstrate why in-class compounds cannot be treated as interchangeable without risking significant deviations in biological or physicochemical performance.

Product-Specific Quantitative Evidence Guide: N-(4-Bromo-2-chlorophenyl)benzenesulfonamide Differentiation Data


Halogen Substitution Pattern: 4-Br,2-Cl vs. Regioisomeric 4-Br-N-(2-Cl-Ph) Configuration and Impact on Lipophilicity

N-(4-Bromo-2-chlorophenyl)benzenesulfonamide (CAS 262433-10-3) bears both halogen atoms on the aniline-derived phenyl ring (4-Br, 2-Cl), whereas its closest regioisomer, 4-bromo-N-(2-chlorophenyl)benzenesulfonamide (CAS 6335-29-1), places the bromine on the benzenesulfonyl ring and chlorine at the ortho position of the aniline ring. This topographical difference translates into measurable lipophilicity divergence: the target compound exhibits a computed LogP of 5.06 , while the regioisomer has a reported LogP of 4.57 , yielding a ΔLogP of +0.49 units. In drug design, a ΔLogP of this magnitude can correspond to a ~3-fold difference in membrane partitioning and significantly altered pharmacokinetic profiles [1].

Medicinal Chemistry Physicochemical Profiling SAR

Topological Polar Surface Area (TPSA) Differentiation vs. Mono-Halogenated and De-Halogenated Analogs

The topological polar surface area (TPSA) of the target compound is 54.6 Ų [1], a value that reflects the combined electronic contributions of the sulfonamide group and the two halogen substituents. In contrast, the mono-chlorinated analog N-(2-chlorophenyl)benzenesulfonamide (CAS 21226-30-2) has a TPSA of 46.2 Ų [2], while the non-halogenated parent N-phenylbenzenesulfonamide yields a TPSA of 38.3 Ų [3]. The 16–42% increase in TPSA provided by the 4-bromo-2-chloro motif directly influences hydrogen-bonding capacity and blood-brain barrier permeability predictions. According to established drug-likeness filters, compounds with TPSA <60 Ų are considered favorable for oral absorption, placing the target compound near the upper limit of this range and offering a balanced profile for both CNS and peripheral target applications [4].

Computational Chemistry Drug Design ADME Prediction

Distinct Molecular Weight and Heavy Atom Count vs. Methanesulfonamide Analog for Synthetic Intermediate Selection

The target compound (MW 346.63 g/mol, 18 heavy atoms) is structurally differentiated from N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3; MW 284.56 g/mol, 14 heavy atoms) by the benzenesulfonamide versus methanesulfonamide core. This results in a molecular weight difference of +62.07 g/mol and an additional phenyl ring that provides a π-stacking surface and increased steric bulk. In fragment-based drug design, the benzenesulfonamide core offers a larger, more rigid scaffold amenable to further functionalization at multiple positions, whereas the methanesulfonamide is a smaller, more flexible fragment [1]. Additionally, the target compound's higher exact mass (344.92259 Da) and distinctive isotopic pattern from Br (1:1 ratio for 79Br:81Br) and Cl (3:1 for 35Cl:37Cl) provide a unique mass spectrometry signature that can be leveraged as an internal standard or tracer in mechanistic studies [2].

Synthetic Chemistry Building Block Selection Fragment-Based Drug Design

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence from Halogenated Benzenesulfonamide SAR

A comprehensive 2020 study by Zakšauskas et al. evaluated 80 halogenated and di-substituted benzenesulfonamides as carbonic anhydrase (CA) inhibitors [1]. The study demonstrated that the 2-chloro/bromo-benzenesulfonamide motif serves as a critical Zn(II)-coordinating anchor, with the halogen atom orienting the aromatic ring to modulate affinity and isoform selectivity. Compounds bearing halogen substitution patterns analogous to the target compound displayed 'intrinsic' binding affinities in the low nanomolar to picomolar range for CA IX (tumor-associated isoform) and CA XII, with selectivity indices exceeding 100-fold over off-target CA II in several cases. While the specific compound N-(4-bromo-2-chlorophenyl)benzenesulfonamide was not directly tested in this study, it shares the critical 2-chloro-substituted aniline pharmacophore with the active series. In contrast, non-halogenated or mono-halogenated benzenesulfonamides typically exhibit reduced affinity and poor isoform discrimination [2]. This class-level SAR evidence supports the expectation that the dual-halogenated target compound possesses distinct CA inhibition potential relative to its less substituted analogs.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Commercial Purity Benchmarking: 98% Assay with Multi-Method QC vs. Industry Standard 95% Minimum

The target compound is commercially available from multiple suppliers at standard purities of 97–98%, with batch-specific quality control documentation that includes orthogonal analytical methods: NMR for structural identity confirmation, HPLC for purity quantification, and GC for volatile impurity profiling . In comparison, the methanesulfonamide analog (CAS 902092-99-3) is typically offered at a lower standard purity of 95% , which may necessitate additional purification steps before use in sensitive assays. The 3% purity differential, while seemingly modest, corresponds to a 2.5-fold lower maximum impurity burden (2% vs. 5%), which is critical for enzymatic assays where trace impurities can act as competitive inhibitors or fluorescent interferents [1].

Quality Control Procurement Specification Analytical Chemistry

Computational Drug-Likeness Profile: XLogP3 and Rotatable Bond Advantage vs. Di-Chloro Analog

The target compound displays a computed XLogP3 of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and 3 rotatable bonds [1]. Its closely related di-chloro analog, N-(2,4-dichlorophenyl)benzenesulfonamide, has a lower XLogP3 of 3.1 and an identical hydrogen bond donor/acceptor profile [2]. The ΔXLogP3 of +0.3 units for the target compound, driven by bromine's greater polarizability compared to chlorine, translates to enhanced membrane permeability [3]. Furthermore, the 3 rotatable bonds place this compound well within the ≤10 rotatable bond threshold for oral bioavailability per the Veber rule set, and its molecular weight of 346.63 g/mol is below the common 500 Da cutoff, positioning it as a favorable lead-like scaffold [4].

Drug-Likeness ADMET Prediction Lead Optimization

Best Research and Industrial Application Scenarios for N-(4-Bromo-2-chlorophenyl)benzenesulfonamide


Carbonic Anhydrase Inhibitor Fragment Screening and Lead Optimization

Based on class-level SAR evidence showing that 2-chloro/bromo-benzenesulfonamides achieve picomolar to low nanomolar affinity for cancer-associated CA isoforms (CA IX, CA XII) with selectivity over CA II , N-(4-bromo-2-chlorophenyl)benzenesulfonamide represents a privileged scaffold for fragment-based or structure-guided CA inhibitor design. Its computed LogP of 5.06 and TPSA of 54.6 Ų provide a balanced lipophilicity-polar surface area profile that supports both target engagement and aqueous solubility for biochemical assay conditions . The bromine atom at the 4-position offers a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce molecular diversity without altering the critical 2-chloro pharmacophore .

Mass Spectrometry Internal Standard or Mechanistic Probe Development

The compound's unique isotopic signature—combining bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1)—generates a distinctive mass spectrometry pattern with an exact mass of 344.92259 Da . This isotopic fingerprint can be exploited as a non-radioactive tracer in drug metabolism studies, reaction mechanism elucidation, or as an internal standard for quantitative LC-MS/MS bioanalysis. The dual halogen pattern provides superior signal differentiation from endogenous interferences compared to mono-halogenated or non-halogenated analogs . The high commercial purity (98%) and availability of batch-specific QC data (NMR, HPLC, GC) ensure reliable quantification without the need for extensive pre-use characterization.

Halogen Bonding and Crystal Engineering Studies

The presence of both bromine (strong halogen bond donor) and chlorine (moderate halogen bond donor) on the same aromatic ring makes this compound a valuable tool for systematic investigations of halogen bonding in supramolecular chemistry and crystal engineering . The 4-bromo-2-chloro substitution pattern provides two orthogonal halogen bond vectors with distinct interaction strengths, enabling the study of cooperative and competitive halogen bonding phenomena . Compared to the regioisomeric 4-bromo-N-(2-chlorophenyl)benzenesulfonamide, where the halogens reside on different rings and cannot engage in the same intramolecular electronic interactions, the target compound's co-planar halogen arrangement offers a geometrically unique scaffold for designing halogen-bonded co-crystals and studying σ-hole interactions .

Synthetic Intermediate for Parallel Library Synthesis in Medicinal Chemistry

With a molecular weight of 346.63 g/mol and 3 rotatable bonds, this compound falls within lead-like chemical space and can serve as a versatile intermediate for generating focused libraries . The 4-bromo substituent enables palladium-catalyzed cross-coupling diversification (Suzuki, Negishi, Buchwald-Hartwig), while the sulfonamide NH can be selectively alkylated or acylated to introduce additional functionality . Compared to the methanesulfonamide analog (MW 284.56 g/mol, CAS 902092-99-3), the additional benzenesulfonamide phenyl ring provides increased scaffold rigidity and additional sites for π-stacking interactions with protein targets, offering greater potential for affinity optimization . The commercial availability at 98% purity with multi-method QC documentation further supports its use as a reliable building block for parallel synthesis workflows.

Quote Request

Request a Quote for N-(4-bromo-2-chlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.